molecular formula C21H18N6O3S2 B292003 N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B292003
M. Wt: 466.5 g/mol
InChI Key: UHRPIPQKUPKENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as APET, is a novel compound that has gained attention in the scientific research community due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival, as well as the modulation of inflammatory and oxidative stress pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have other biochemical and physiological effects. For example, N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, which could have implications for drug interactions and toxicity. Additionally, N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to modulate the expression of various genes involved in cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potent and selective activity against cancer cells, which could make it a promising candidate for future cancer therapies. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its relatively low solubility in water, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of interest is the development of more efficient synthesis methods for N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which could improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-(aminosulfonyl)aniline with 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in high yield and purity.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied extensively for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models.

properties

Molecular Formula

C21H18N6O3S2

Molecular Weight

466.5 g/mol

IUPAC Name

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C21H18N6O3S2/c22-32(29,30)18-8-6-16(7-9-18)24-19(28)14-31-21-26-25-20(15-10-12-23-13-11-15)27(21)17-4-2-1-3-5-17/h1-13H,14H2,(H,24,28)(H2,22,29,30)

InChI Key

UHRPIPQKUPKENE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=NC=C4

Origin of Product

United States

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